3H-Diazirine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

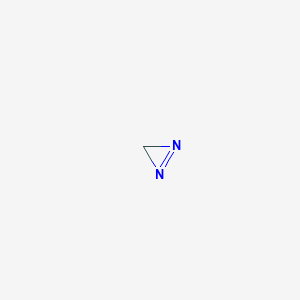

3H-diazirine is a diazirine and a one-carbon compound.

Applications De Recherche Scientifique

Photoaffinity Labeling (PAL)

One of the primary applications of 3H-diazirine is in photoaffinity labeling. This technique allows researchers to study protein-protein interactions and protein-ligand binding in living cells. The advantages of using diazirine-based probes include:

- Biocompatibility : Activation of PAL probes occurs with UV light at 350-360 nm, which is less harmful to biological samples compared to other wavelengths .

- Rapid Reaction : The carbene generated from diazirine reacts quickly with nearby biomolecules, facilitating efficient labeling .

- Versatility : Various derivatives of diazirine can be synthesized to target specific proteins or cellular components.

Case Study : In a study involving human caseinolytic protease P (hClpP), researchers incorporated a diazirine-bearing non-canonical amino acid into the protease to profile its substrates. This approach enabled the identification of substrate interactions via mass spectrometry, showcasing the utility of diazirine in proteomic studies .

Synthesis of Noncanonical Amino Acids

This compound has been utilized in the synthesis of noncanonical amino acids, which are essential for expanding the genetic code. These amino acids can be incorporated into proteins to study their functions and interactions in greater detail.

Methodology : Techniques such as cell-free protein synthesis allow for multiple site-specific incorporation of noncanonical amino acids using extracts from genetically modified E. coli strains . This method enhances the versatility of protein engineering and functional studies.

Molecular Tagging for NMR and MRI

The potential for this compound as a molecular tag has been explored in nuclear magnetic resonance (NMR) and magnetic resonance imaging (MRI). Isotope-labeled diazirines can serve as hyperpolarized tags, enabling enhanced sensitivity in imaging techniques.

Research Insight : A recent study synthesized 15N-labeled diazirines that can be utilized as molecular tags, demonstrating their feasibility for advanced imaging applications despite moderate yields .

Traceless Immobilization Techniques

Diazirines have also been applied in traceless immobilization methods, where they facilitate the attachment of analytes without leaving behind any residual tags after the reaction. This application is particularly useful in biosensing and analytical chemistry.

Comparative Data Table

| Application Area | Description | Advantages |

|---|---|---|

| Photoaffinity Labeling | Studies protein interactions and binding dynamics | Biocompatible activation; rapid reaction |

| Noncanonical Amino Acids | Expands genetic code for protein engineering | Allows site-specific incorporation |

| Molecular Tagging | Enhances NMR/MRI sensitivity through isotope labeling | High sensitivity; useful for advanced imaging |

| Traceless Immobilization | Facilitates analyte attachment without residuals | Clean reactions; ideal for biosensing |

Propriétés

Numéro CAS |

157-22-2 |

|---|---|

Formule moléculaire |

CH2N2 |

Poids moléculaire |

42.04 g/mol |

Nom IUPAC |

3H-diazirine |

InChI |

InChI=1S/CH2N2/c1-2-3-1/h1H2 |

Clé InChI |

GKVDXUXIAHWQIK-UHFFFAOYSA-N |

SMILES |

C1N=N1 |

SMILES canonique |

C1N=N1 |

Key on ui other cas no. |

157-22-2 |

Synonymes |

3H-diazirine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.